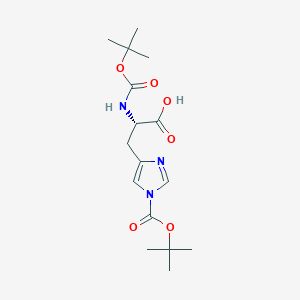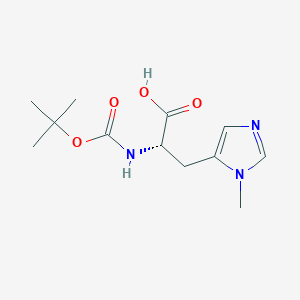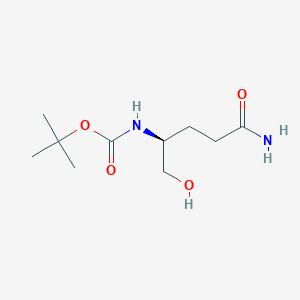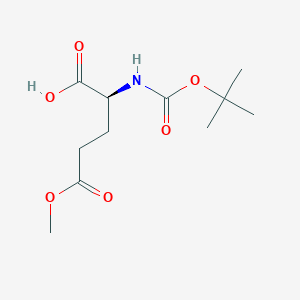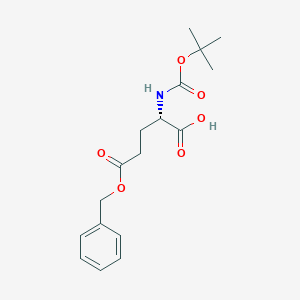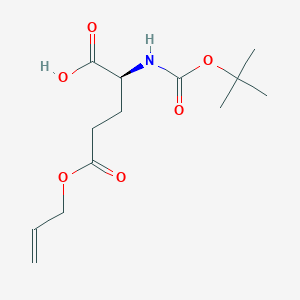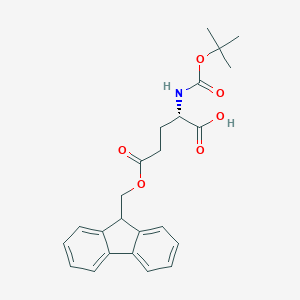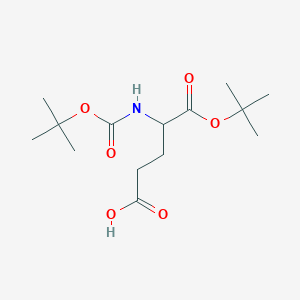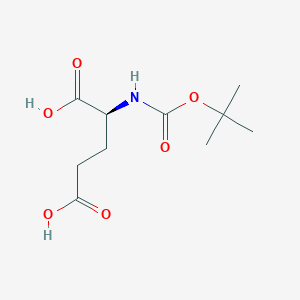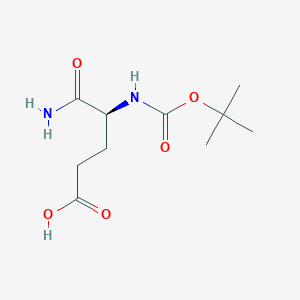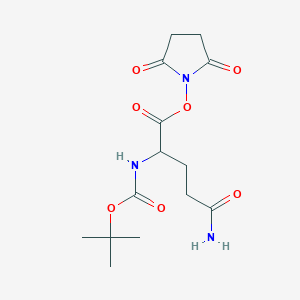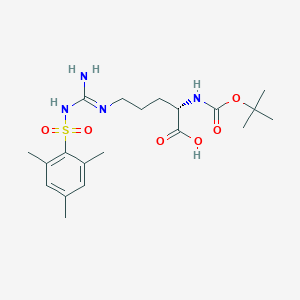
Boc-Arg(Mts)-OH
Descripción general
Descripción
“Boc-Arg(Mts)-OH” is a BOC protected amino acid . It is also known as Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine . It is often used as an intermediate in the synthesis of drugs and plays an important role in the synthesis of anti-tumor drugs or other drugs .
Synthesis Analysis
“Boc-Arg(Mts)-OH” is usually obtained by chemical synthesis . The quality of the synthesis of peptides containing arginine depends on the correct use of Boc-Arg(Mts)-OH .Molecular Structure Analysis
The molecular formula of “Boc-Arg(Mts)-OH” is C20H32N4O6S . Its average mass is 456.556 Da and its monoisotopic mass is 456.204254 Da .Chemical Reactions Analysis
“Boc-Arg(Mts)-OH” is used in chemical synthesis of peptides .Physical And Chemical Properties Analysis
“Boc-Arg(Mts)-OH” is a solid substance . Its optical activity is [α]20/D +11.5±1°, c = 0.5% in methanol . It has a melting point of approximately 130 °C .Aplicaciones Científicas De Investigación
Biochemistry and Molecular Biology
“Boc-Arg(Mts)-OH” is used in the field of biochemistry and molecular biology . It seems to be involved in the study of a lipopolysaccharide-responsive protease zymogen, Factor C .
Application Summary
Factor C is a serine protease zymogen involved in innate immune responses in horseshoe crabs . It is known to be autocatalytically activated on the surface of bacterial lipopolysaccharides . The N-terminal Arg of factor C is essential for this autocatalytic activation .
Methods of Application
The study involved the expression of wild-type factor C in HEK293S cells . Analysis of the N-terminal addition, deletion, or substitution mutants shows that the N-terminal Arg residue and the distance between the N terminus and the tripartite of lipopolysaccharide-binding site are essential factors for autocatalytic activation .
Results or Outcomes
The study found that the positive charge of the N terminus may interact with an acidic amino acid(s) of the molecule to convert the zymogen into an active form . Chemical cross-linking experiments indicate that the N terminus is required to form a complex of the factor C molecules in a sufficiently close vicinity to be chemically cross-linked on the surface of lipopolysaccharides .
Peptide Synthesis
“Boc-Arg(Mts)-OH” is used in the field of peptide synthesis .
Application Summary
The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Methods of Application
In contemporary solid-phase peptide synthesis (SPPS), there are two general strategies that are employed based on the nature of the N α-amino protecting group of the growing peptide chain and the corresponding side-chain protection groups . The Boc/Bn strategy uses the principle of graded acid stability, where differential acid strengths are used for the stepwise removal of the N α-Boc protecting group and side-chain deprotection and peptide cleavage .
Results or Outcomes
The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment . Despite this challenge, the Boc/Bn strategy is still used due to its advantages in certain cases .
Safety And Hazards
“Boc-Arg(Mts)-OH” is classified as non-combustible solids . It may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this substance .
Propiedades
IUPAC Name |
(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O6S/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWQVNSGMVITAR-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Arg(Mts)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



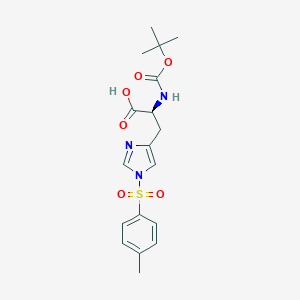
![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-](/img/structure/B558302.png)
![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethoxy)methyl]-](/img/structure/B558303.png)
